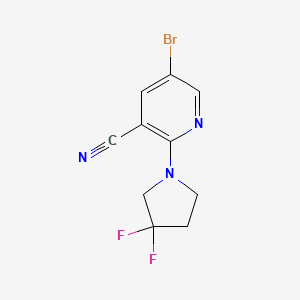
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile is a synthetic organic compound characterized by the presence of a bromine atom, a difluoropyrrolidine group, and a nicotinonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-chloronicotinonitrile and 3,3-difluoropyrrolidine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where 3,3-difluoropyrrolidine displaces the chlorine atom in 2-bromo-5-chloronicotinonitrile under basic conditions.
Reaction Conditions: This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) with a base such as potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: While the core structure is relatively stable, the pyrrolidine ring can be subjected to oxidation or reduction under specific conditions.
Coupling Reactions: The nitrile group can participate in coupling reactions, such as the formation of amides or other nitrogen-containing derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted Derivatives:
Oxidized or Reduced Forms: These products can be intermediates for further chemical transformations or final compounds with specific desired properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for probing enzyme activities or receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It can be modified to enhance its biological activity and selectivity towards specific targets, making it a valuable lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoropyrrolidine group can enhance binding affinity and specificity, while the bromine atom can participate in halogen bonding, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-chloronicotinonitrile: A precursor in the synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile.
3,3-Difluoropyrrolidine: A key reagent used in the synthesis.
5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile: A structurally similar compound without the difluoro substitution.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a difluoropyrrolidine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H8BrF2N3 |
|---|---|
Peso molecular |
288.09 g/mol |
Nombre IUPAC |
5-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H8BrF2N3/c11-8-3-7(4-14)9(15-5-8)16-2-1-10(12,13)6-16/h3,5H,1-2,6H2 |
Clave InChI |
SVZSFFNHQSPOEG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1(F)F)C2=C(C=C(C=N2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


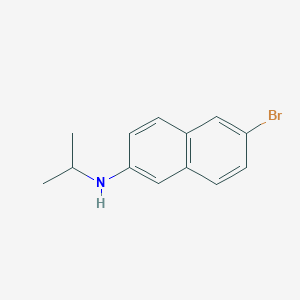

![Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-](/img/structure/B12082165.png)
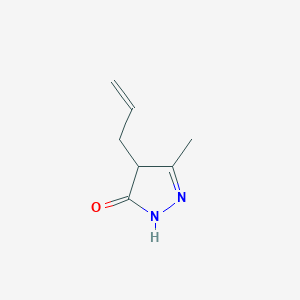
![Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-](/img/structure/B12082170.png)
![Disodium;2-[3-[5-[6-[3-[3-(carboxylatomethyl)phenyl]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate](/img/structure/B12082175.png)
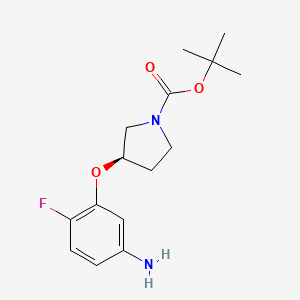
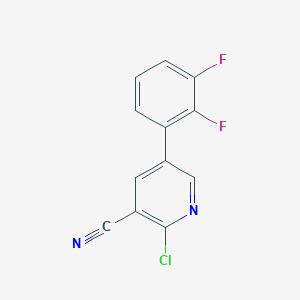
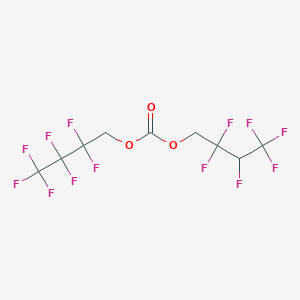
![6-[3-(Trifluoromethoxy)phenyl]pyridin-3-amine](/img/structure/B12082194.png)
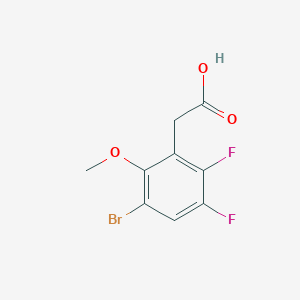
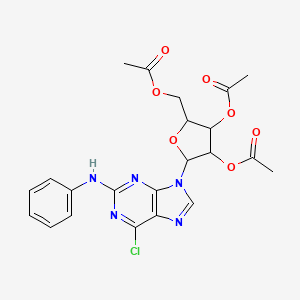
![4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine](/img/structure/B12082219.png)

